molecular formula C17H26N2O2 B13098435 3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol

3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol

Cat. No.: B13098435
M. Wt: 290.4 g/mol
InChI Key: GMNSHNWRUYYETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol is a compound that features a benzene ring substituted with two piperidine groups and two hydroxyl groups. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products . The presence of piperidine groups in this compound suggests potential biological activity and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol can be achieved through various synthetic routes. One common method involves the nucleophilic substitution of a suitable benzene derivative with piperidine. For example, starting from 3-methyl-2,5-dichlorobenzene-1,4-diol, the chlorine atoms can be replaced by piperidine groups under basic conditions . The reaction typically requires a solvent such as dioxane or tetrahydrofuran (THF) and a base like sodium carbonate or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol involves its interaction with biological targets. The piperidine groups can interact with various enzymes and receptors, potentially inhibiting or activating them. The hydroxyl groups may also play a role in hydrogen bonding and other interactions with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom, widely used in pharmaceuticals.

    2,5-Dipiperidinylbenzene-1,4-diol: Similar structure but without the methyl group.

    3-Methyl-2,5-dihydroxybenzene: Lacks the piperidine groups.

Uniqueness

3-Methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol is unique due to the combination of piperidine groups and hydroxyl groups on the benzene ring. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-methyl-2,5-di(piperidin-1-yl)benzene-1,4-diol

InChI

InChI=1S/C17H26N2O2/c1-13-16(19-10-6-3-7-11-19)15(20)12-14(17(13)21)18-8-4-2-5-9-18/h12,20-21H,2-11H2,1H3

InChI Key

GMNSHNWRUYYETL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1N2CCCCC2)O)N3CCCCC3)O

Origin of Product

United States

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